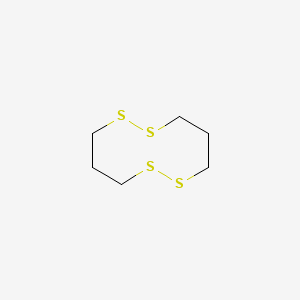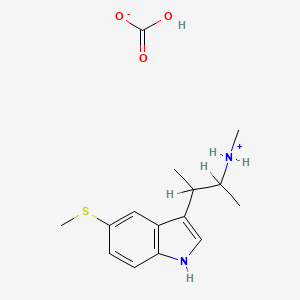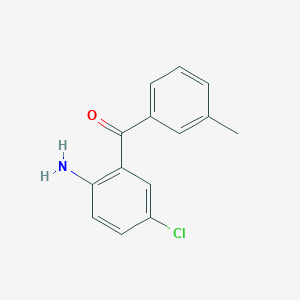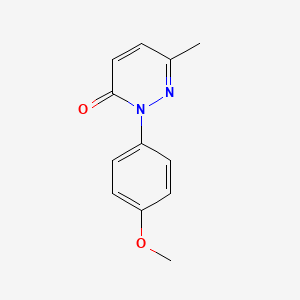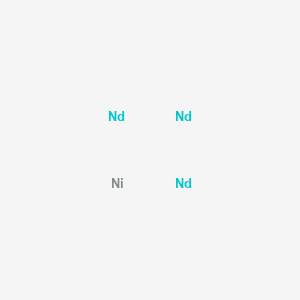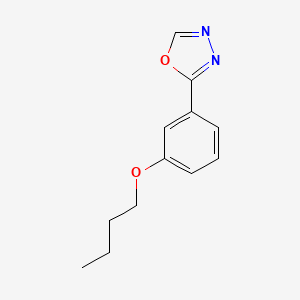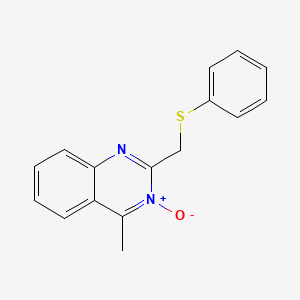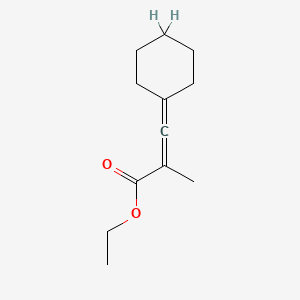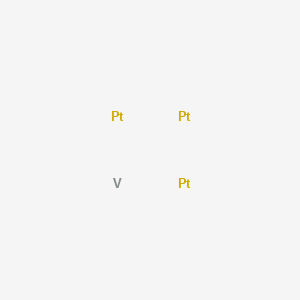
Platinum--vanadium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–vanadium (3/1) is a bimetallic compound consisting of three parts platinum and one part vanadium. This compound is of significant interest due to its unique catalytic properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of platinum and vanadium in a specific ratio allows for enhanced catalytic activity and stability, making it a valuable material for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of platinum–vanadium (3/1) typically involves the co-reduction of platinum and vanadium precursors. One common method is the reduction of platinum and vanadium salts in the presence of a reducing agent such as hydrogen gas. The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the formation of the desired bimetallic compound. The resulting product is then purified and characterized to confirm its composition and structure.
Industrial Production Methods
In industrial settings, the production of platinum–vanadium (3/1) may involve more scalable methods such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These techniques allow for the controlled deposition of platinum and vanadium onto a substrate, resulting in the formation of a thin film of the bimetallic compound. The use of advanced deposition techniques ensures uniformity and high purity of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions
Platinum–vanadium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both platinum and vanadium, which can participate in different reaction pathways.
Common Reagents and Conditions
Oxidation Reactions: Platinum–vanadium (3/1) can undergo oxidation reactions in the presence of oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur at elevated temperatures and result in the formation of oxides of platinum and vanadium.
Reduction Reactions: The compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride. These reactions are often carried out under mild conditions and result in the formation of metallic platinum and vanadium.
Substitution Reactions: Platinum–vanadium (3/1) can participate in substitution reactions with various ligands, leading to the formation of new bimetallic complexes. These reactions are typically carried out in solution and require specific reaction conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of platinum–vanadium (3/1) depend on the specific reaction conditions and reagents used. Common products include oxides, metallic forms, and substituted bimetallic complexes.
科学的研究の応用
Platinum–vanadium (3/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions. Its high catalytic activity and stability make it a valuable material for industrial processes.
Medicine: Platinum–vanadium (3/1) is being explored for its potential use in medical applications, including as an anticancer agent. The compound’s ability to interact with biological molecules and inhibit cancer cell growth makes it a promising candidate for drug development.
Energy Storage: The compound is used in the development of advanced energy storage systems, such as vanadium redox flow batteries. Its high electrochemical activity and stability contribute to the efficiency and longevity of these energy storage devices.
Material Science: Platinum–vanadium (3/1) is used in the synthesis of advanced materials with unique properties. Its ability to form stable bimetallic complexes makes it a valuable component in the development of new materials for various applications.
作用機序
The mechanism of action of platinum–vanadium (3/1) involves its interaction with molecular targets and pathways in various systems. In catalysis, the compound’s high surface area and active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biological systems, the compound can interact with cellular components, such as DNA and proteins, leading to the inhibition of cellular processes and induction of cell death in cancer cells.
類似化合物との比較
Platinum–vanadium (3/1) can be compared with other bimetallic compounds, such as platinum–ruthenium and platinum–palladium. While these compounds share some similarities in terms of catalytic activity and stability, platinum–vanadium (3/1) exhibits unique properties due to the presence of vanadium. Vanadium’s ability to exist in multiple oxidation states and its high reactivity contribute to the compound’s enhanced catalytic performance and versatility.
List of Similar Compounds
- Platinum–ruthenium
- Platinum–palladium
- Platinum–nickel
- Platinum–cobalt
These compounds are also used in various applications, including catalysis, energy storage, and material science. the specific properties and performance of each compound depend on the combination of metals and their respective ratios.
特性
CAS番号 |
12038-43-6 |
|---|---|
分子式 |
Pt3V |
分子量 |
636.2 g/mol |
IUPAC名 |
platinum;vanadium |
InChI |
InChI=1S/3Pt.V |
InChIキー |
ICTAZHZJEOVXOW-UHFFFAOYSA-N |
正規SMILES |
[V].[Pt].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


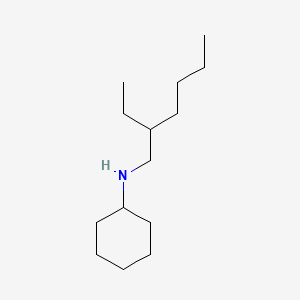
silane](/img/structure/B14725614.png)
